

Application Notes & Protocols: Synthesis of (S)-(+)-2-Methylbutyl Methanesulfonate

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Compound of Interest

Compound Name: (S)-(+)-2-Methylbutyl
methanesulfonate

CAS No.: 104418-40-8

Cat. No.: B010577

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Abstract

This document provides a comprehensive guide for the synthesis of **(S)-(+)-2-Methylbutyl methanesulfonate** from (S)-2-methyl-1-butanol. It is intended for an audience of researchers, scientists, and professionals in drug development. The protocol details the chemical theory, step-by-step experimental procedures, safety considerations, and analytical characterization of the final product. The conversion of the primary alcohol to a mesylate serves as a critical step in synthetic organic chemistry, transforming a poor leaving group (hydroxyl) into a good one (mesylate), thereby facilitating subsequent nucleophilic substitution reactions with retention of stereochemistry at the chiral center. This application note is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the process.

Introduction: The Significance of Chiral Building Blocks

In the realm of drug discovery and development, the chirality of a molecule is of paramount importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] **(S)-(+)-2-Methylbutyl methanesulfonate** is a valuable chiral building block, a molecular fragment containing a stereogenic center that serves as a foundational element for constructing more complex chiral molecules.[2][3] The methanesulfonate (mesylate) group is an excellent leaving group, making this compound a versatile intermediate for introducing the chiral (S)-2-methylbutyl moiety into a target molecule.[4][5] This is often a key step in the synthesis of active pharmaceutical ingredients (APIs).[6][7] The conversion of an alcohol to a sulfonate ester, such as a mesylate, is a fundamental transformation that proceeds with retention of configuration at the carbon atom bearing the oxygen. This stereochemical control is a significant advantage over methods that might proceed through carbocation intermediates, which can lead to racemization.

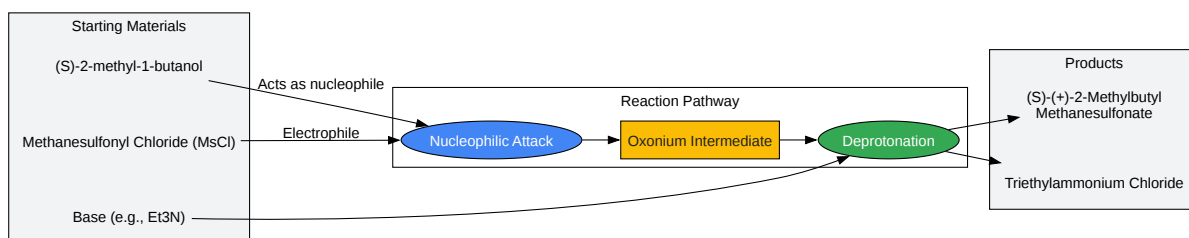
Reaction Principle and Mechanism

The synthesis of **(S)-(+)-2-Methylbutyl methanesulfonate** involves the reaction of (S)-2-methyl-1-butanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically a tertiary amine like triethylamine (Et₃N) or pyridine.[4][5] The primary function of the alcohol's hydroxyl group is to be converted into a superior leaving group.[8]

Mechanism Breakdown:

- **Nucleophilic Attack:** The oxygen atom of the alcohol's hydroxyl group, acting as a nucleophile, attacks the electrophilic sulfur atom of methanesulfonyl chloride.[4][8]
- **Intermediate Formation:** This attack leads to the formation of an intermediate oxonium ion and the displacement of the chloride ion.
- **Deprotonation:** The base (e.g., triethylamine) then deprotonates the oxonium ion, yielding the final product, **(S)-(+)-2-Methylbutyl methanesulfonate**, and a triethylammonium chloride salt.[5][8]

Crucially, the stereocenter at the C2 position of the butanol is not directly involved in the reaction; the C-O bond remains intact throughout the transformation.[4][9] This ensures that the stereochemical integrity of the starting material is preserved in the product.



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Caption: Reaction pathway for the synthesis of **(S)-(+)-2-Methylbutyl methanesulfonate**.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. Appropriate scaling and safety measures should be considered for larger quantities.

Reagents and Materials

Reagent/Material	Chemical Formula	Molar Mass (g/mol)	Quantity	Purity	Supplier
(S)-2-methyl-1-butanol	C ₅ H ₁₂ O	88.15	10.0 g	>99%	Sigma-Aldrich
Methanesulfonyl chloride (MsCl)	CH ₃ SO ₂ Cl	114.55	14.3 g (9.9 mL)	>99%	Sigma-Aldrich
Triethylamine (Et ₃ N)	(C ₂ H ₅) ₃ N	101.19	12.6 g (17.4 mL)	>99.5% (anhydrous)	Sigma-Aldrich
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	200 mL	Anhydrous	Fisher Scientific
Saturated Sodium Bicarbonate	NaHCO ₃	84.01	100 mL	ACS Grade	VWR
Brine (Saturated NaCl)	NaCl	58.44	100 mL	ACS Grade	VWR
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	As needed	Anhydrous	Alfa Aesar

Step-by-Step Procedure

- Reaction Setup:
 - To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer, add (S)-2-methyl-1-butanol (10.0 g, 113.4 mmol) and anhydrous dichloromethane (150 mL).
 - Cool the flask to 0 °C in an ice-water bath.
- Addition of Reagents:

- Slowly add triethylamine (12.6 g, 124.5 mmol) to the stirred solution.
- In the dropping funnel, prepare a solution of methanesulfonyl chloride (14.3 g, 124.5 mmol) in anhydrous dichloromethane (50 mL).
- Add the methanesulfonyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triethylammonium chloride) will form.[5]
- Reaction Monitoring:
 - After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting alcohol spot indicates reaction completion.
- Workup and Isolation:
 - Quench the reaction by slowly adding 50 mL of cold water.
 - Transfer the mixture to a separatory funnel and remove the aqueous layer.
 - Wash the organic layer sequentially with 50 mL of cold 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification:
 - The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary, although the workup procedure often yields a product of high purity.

Characterization of (S)-(+)-2-Methylbutyl Methanesulfonate

Physical Properties

Property	Expected Value
Appearance	Colorless to pale yellow liquid[10]
Molar Mass	166.23 g/mol
Density	~1.08 g/mL at 25 °C[11]
Refractive Index	~1.432 (n _{20/D})[11]

Spectroscopic and Analytical Data

- ¹H NMR (CDCl₃, 400 MHz):** The expected proton NMR spectrum would show characteristic peaks for the methyl, methylene, and methine protons of the 2-methylbutyl group, as well as a singlet for the methyl group of the methanesulfonate moiety.
- ¹³C NMR (CDCl₃, 100 MHz):** The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.
- Optical Rotation:** The specific rotation is a key parameter to confirm the enantiomeric purity of the product. The expected value is approximately +2.7° (neat, at 20°C with a sodium D-line).[11] Polarimetry is used to measure the angle of rotation of plane-polarized light as it passes through a sample of a chiral substance.[12][13]
- GC-MS:** Gas chromatography-mass spectrometry can be used to confirm the purity of the product and identify any potential impurities.[14][15]

Safety and Handling Precautions

Methanesulfonyl chloride (MsCl) is highly toxic, corrosive, and a lachrymator.[10][16][17] It reacts violently with water.[18]

- Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling methanesulfonyl chloride.[10]
- Ventilation:** All operations involving methanesulfonyl chloride must be conducted in a well-ventilated chemical fume hood.[18]

- Handling: Avoid inhalation of vapors and contact with skin and eyes.[16] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]
- Storage: Store methanesulfonyl chloride in a dry, well-ventilated area, away from water and incompatible materials.[10][18]
- Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of **(S)-(+)-2-Methylbutyl methanesulfonate** from (S)-2-methyl-1-butanol is a reliable and stereospecific transformation that is crucial for the synthesis of various chiral molecules in the pharmaceutical and fine chemical industries. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can confidently and reproducibly prepare this important chiral intermediate. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature, and the use of anhydrous reagents and solvents to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.

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